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Compound of Interest

Compound Name: P-Quaterphenyl

Cat. No.: B089873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of

quaterphenyl, focusing on their physicochemical properties. Experimental data is presented to

highlight the structural nuances that dictate their behavior, offering valuable insights for their

application in materials science and medicinal chemistry.

Physicochemical Properties
The arrangement of the four phenyl rings in quaterphenyl isomers significantly influences their

physical properties. The para-isomer, with its linear and highly symmetric structure, exhibits

strong intermolecular interactions, leading to a much higher melting point and lower solubility

compared to the ortho- and meta-isomers.
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Property o-Quaterphenyl m-Quaterphenyl p-Quaterphenyl

Melting Point (°C) 118.5[1][2] 82.5-84[3]
>300 (typically 312-

314)[4][5]

Boiling Point (°C) ~382 (estimate)[1][2] Not available
428 @ 18 mmHg[4][5]

[6]

Solubility

Slightly soluble in

chloroform and ethyl

acetate.[1]

Not available

Slightly soluble in

hexanes and toluene

(requires heating and

sonication).[4][5]

Appearance Solid[1] -
Off-white

powder/crystals[6]

Experimental Protocols
Synthesis of Quaterphenyl Isomers via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the synthesis of biaryls and is well-suited

for preparing quaterphenyl isomers. The general protocol involves the palladium-catalyzed

cross-coupling of an arylboronic acid with an aryl halide.

General Procedure:

Reactant Preparation: A reaction flask is charged with an appropriate arylboronic acid and

aryl halide in a 1.5:1 molar ratio. For example, for the synthesis of p-quaterphenyl, 4,4'-

biphenyldiboronic acid can be reacted with a halobenzene.

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ (0.02 equivalents), and a base,

typically an aqueous solution of Na₂CO₃ (2 M), are added to the reaction mixture.

Solvent: A solvent system, commonly toluene or a mixture of toluene and water, is used to

dissolve the reactants.

Reaction Conditions: The mixture is degassed and heated to reflux under an inert

atmosphere (e.g., nitrogen or argon) for a specified period, typically 12-24 hours.
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Work-up and Purification: After cooling, the organic layer is separated, washed with brine,

and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the

crude product is purified by recrystallization or column chromatography to yield the desired

quaterphenyl isomer.
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Spectroscopic Characterization
UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in the quaterphenyl isomers.
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Protocol:

Sample Preparation: Solutions of each quaterphenyl isomer are prepared in a UV-

transparent solvent, such as cyclohexane or dichloromethane, at a concentration of

approximately 10⁻⁵ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1

cm path length is filled with the sample solution, and a matching cuvette with the pure

solvent is used as a reference.

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400

nm. The wavelength of maximum absorption (λ_max) is determined for each isomer. For p-
quaterphenyl in cyclohexane, the absorption maximum is observed at 294.75 nm.[7]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of the isomers.

Protocol:

Sample Preparation: Dilute solutions (absorbance < 0.1 at the excitation wavelength) of each

isomer are prepared in a suitable solvent like cyclohexane.[8]

Instrumentation: A spectrofluorometer is used. The sample is placed in a quartz cuvette.

Data Acquisition: An excitation wavelength is selected based on the absorption spectrum

(e.g., 275 nm for p-quaterphenyl).[8] The emission spectrum is then recorded at a longer

wavelength range. The fluorescence quantum yield can be determined relative to a standard

fluorophore. p-Quaterphenyl is known to have a high fluorescence quantum yield of 0.89.[8]

Structure-Property Relationships
The distinct properties of the quaterphenyl isomers are a direct consequence of their molecular

geometry.
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Relevance in Drug Development
While specific applications of quaterphenyl isomers as core scaffolds in drug development are

not widely documented, the principles of isomerism are of paramount importance in

pharmacology. The spatial arrangement of atoms in a molecule can drastically alter its

biological activity, with different isomers of a drug exhibiting varied efficacy, metabolism, and

toxicity profiles. The distinct geometries of the quaterphenyl isomers make them interesting

scaffolds for exploring structure-activity relationships in drug design. The rigid and planar

nature of the p-quaterphenyl backbone, for instance, could be utilized in the design of

molecules that interact with planar biological targets. Further functionalization of the

quaterphenyl core could lead to novel therapeutic agents. For example, p-quaterphenyl has

been investigated for its antioxidant and anticancer properties and has been used in assessing

the safety and efficacy of potential drug candidates.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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